molecular formula C21H21NO4 B3112954 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid CAS No. 193223-97-1

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid

Cat. No.: B3112954
CAS No.: 193223-97-1
M. Wt: 351.4
InChI Key: CPJQXKHZCVDRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid (CAS: 193223-97-1) is a fluorenylmethyloxycarbonyl (Fmoc)-protected α-amino acid derivative. Its molecular formula is C₂₁H₂₁NO₄, with a molecular weight of 351.4 g/mol . The compound features a hex-5-enoic acid backbone, an unsaturated hydrocarbon chain with a terminal double bond, and the Fmoc group, which enhances solubility in organic solvents and facilitates solid-phase peptide synthesis (SPPS) .

Key properties include:

  • Solubility: Typically dissolved in dimethylformamide (DMF) or dichloromethane (DCM) for SPPS applications .
  • Optical rotation: Specific enantiomers (e.g., (S)- and (R)-forms) exhibit distinct optical activities, critical for chiral peptide design .
  • Storage: Stable at 2–8°C in powder form .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2,4-11,18-19H,1,3,12-13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJQXKHZCVDRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through a reaction between the amino acid and Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can efficiently handle the repetitive steps of deprotection and coupling required for peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted amides or esters.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during peptide bond formation. It can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Backbones

Table 1: Comparison of Fmoc-Protected Amino Acids with Varied Backbones
Compound Name Backbone Structure Substituent/Modification Molecular Formula Molecular Weight (g/mol) Optical Rotation ([α]²⁰D) Reference
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid Hex-5-enoic acid Double bond at C5 C₂₁H₂₁NO₄ 351.4 Not reported
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride Pentanoic acid 4-Methylpiperazinyl group at C5 C₂₅H₃₂ClN₃O₄ ~498.0 −7.3 (c = 0.5 in DMF)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-([1,4′-bipiperidin]-1′-yl)pentanoic acid hydrochloride Pentanoic acid Bipiperidinyl group at C5 C₂₈H₃₈ClN₃O₄ ~540.1 −6.3 (c = 0.5 in DMF)
2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid Thiophene-carboxylic acid Methylthiophene ring at C5 C₂₀H₁₇NO₄S 379.43 Not reported

Key Observations :

  • Backbone Flexibility: The hex-5-enoic acid chain in the target compound introduces conformational flexibility due to the double bond, contrasting with saturated pentanoic acid derivatives (e.g., compounds in ) .
  • Steric Effects: Bulky substituents (e.g., bipiperidinyl) may hinder coupling efficiency in SPPS compared to the less sterically hindered hex-5-enoic acid .

Enantiomeric Variants

The (S)- and (R)-enantiomers of hex-5-enoic acid derivatives exhibit distinct properties:

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid (CAS: 851909-08-5): Used in chiral peptide synthesis due to its natural L-amino acid configuration .
  • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid (CAS: 865352-21-2): Employed in designing non-natural peptides with altered bioactivity .

Functional Analogues with Heterocyclic Modifications

Table 2: Comparison with Heterocyclic Derivatives
Compound Name Heterocyclic Structure Functional Group Molecular Formula Molecular Weight (g/mol) Reference
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-fluorobenzoic acid Benzoic acid Fluorine at C5 of aromatic ring C₂₂H₁₆FNO₄ 401.37
5-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylfuran-3-carboxylic acid Furan-carboxylic acid Methylfuran ring at C5 C₂₂H₁₉NO₅ 377.40

Key Observations :

  • Ring Strain : Furan and thiophene rings introduce rigidity, which may stabilize peptide secondary structures compared to aliphatic backbones .

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid, commonly referred to as Fmoc-hexenoic acid, is a synthetic compound used primarily in peptide synthesis and medicinal chemistry. Its unique structure, which combines a hexenoic acid moiety with a fluorenylmethoxycarbonyl (Fmoc) protecting group, suggests potential biological activities that merit detailed investigation.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 2-(3-butenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-hexenoic acid
  • CAS Number : 1311992-98-9
  • Molecular Formula : C25H27NO4

The synthesis of this compound can be approached through various methods, often involving the protection of amino acids to facilitate peptide bond formation. The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing for further functionalization of the amino group .

Biological Activity Studies

While direct studies on the biological activity of this specific compound are scarce, related compounds have shown promising results:

  • Antitumor Activity : Compounds similar in structure have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies on azumamides revealed their potent inhibition against HDAC enzymes, which are critical targets in cancer therapy .
  • Enzyme Inhibition : The potential for enzyme inhibition has been indicated through structural analogs that exhibit significant activity against specific targets. The ability to modify the Fmoc group allows for the exploration of different derivatives with enhanced biological properties .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityTargetReference
Azumamide AHDAC inhibitionHDAC1–3
Fmoc-Amino Acid DerivativesPeptide synthesis facilitationVarious
Fluorenylmethoxycarbonyl CompoundsAntimicrobial activityBacterial cells

Safety and Handling

Safety data specific to this compound is not widely available; however, components like fluorene may pose health hazards such as skin irritation. Standard laboratory safety protocols should be followed when handling this compound .

Q & A

Basic Research Questions

Q. What is the role of the Fmoc group in 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid during peptide synthesis?

  • Methodological Answer : The fluorenylmethoxycarbonyl (Fmoc) group acts as a temporary protecting group for the amino functionality, preventing undesired side reactions (e.g., nucleophilic attacks) during peptide coupling. It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting other labile groups .

Q. How is this compound synthesized?

  • Methodological Answer : The compound is typically synthesized by reacting the primary amine of hex-5-enoic acid with Fmoc chloride in dimethylformamide (DMF) using a base (e.g., sodium carbonate) to deprotonate the amine. Post-reaction, purification is achieved via column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (GHS H335) .
  • Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How does the hex-5-enoic acid moiety influence the compound’s stability and reactivity in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The unsaturated hex-5-enoic chain may introduce steric hindrance or alter solubility, affecting coupling efficiency. Stability studies under varying pH (4–10) and temperatures (0–40°C) are recommended. Use inert atmospheres (argon/nitrogen) to minimize oxidation of the double bond .

Q. What analytical techniques are used to confirm the identity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms structural integrity (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm, hex-5-enoic CH2 groups at δ 1.2–2.5 ppm) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% typical for research-grade material) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ m/z ~402.4) .

Q. How can researchers troubleshoot low coupling efficiency of this Fmoc-amino acid in automated peptide synthesis?

  • Methodological Answer :

  • Activation : Use 1:1 molar ratios of HBTU/HOBt with DIPEA in DMF for optimal activation .
  • Double Coupling : Repeat coupling steps if steric hindrance from the hex-5-enoic chain is suspected .
  • Monitoring : Employ Kaiser or chloranil tests to detect unreacted amines post-coupling .

Q. What are the environmental and toxicological risks associated with this compound?

  • Methodological Answer : Limited ecotoxicological data exist. Follow institutional guidelines for disposal (e.g., incineration via licensed facilities). Acute toxicity studies (oral LD50 > 2000 mg/kg in rats) suggest moderate hazard (GHS H302); handle with standard lab precautions .

Comparative and Mechanistic Questions

Q. How does the hex-5-enoic acid derivative compare to similar Fmoc-protected amino acids (e.g., Fmoc-Leu-OH) in peptide synthesis?

  • Methodological Answer :

  • Solubility : The hex-5-enoic chain may reduce solubility in polar solvents vs. linear aliphatic analogs. Pre-dissolve in minimal DMF for SPPS .
  • Coupling Kinetics : Slower coupling due to steric effects; extend reaction times (2–4 hours) vs. 1 hour for standard residues .

Q. What are the implications of incomplete Fmoc deprotection observed with this compound?

  • Methodological Answer : Incomplete deprotection (e.g., residual Fmoc signals in HPLC) may arise from:

  • Base Concentration : Increase piperidine concentration (30% v/v) or extend deprotection time (10–15 minutes) .
  • Side Reactions : Check for β-elimination of the hex-5-enoic chain under basic conditions via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid
Reactant of Route 2
Reactant of Route 2
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.